4-Borono-3-fluorothioanisole

Vue d'ensemble

Description

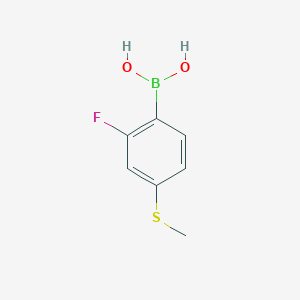

4-Borono-3-fluorothioanisole is a useful research compound. Its molecular formula is C7H8BFO2S and its molecular weight is 186.02 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

4-Borono-3-fluorothioanisole (C7H8BFO2S) is a compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound features a boronic acid moiety, which is known for its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it a valuable tool in chemical biology, particularly for targeting biomolecules.

- Molecular Formula : C7H8BFO2S

- Molecular Weight : 186.01 g/mol

- CAS Number : 957060-84-3

The biological activity of this compound is largely attributed to its interaction with various biomolecules. The boron atom can participate in reversible covalent bonding, allowing the compound to modulate enzyme activity and influence cellular signaling pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation : It has potential applications in modulating receptor activity, which can affect signal transduction processes.

Case Studies

- Inhibition of Enzymatic Activity :

- Targeting Cancer Cells :

- Antimicrobial Activity :

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound | Biological Activity | Notable Applications |

|---|---|---|

| This compound | Enzyme inhibition, Anticancer | Targeting cancer cells |

| 3-Fluoroanisole | Limited enzyme interaction | Solvent in organic reactions |

| Boronic Acid Derivatives | Broad enzyme modulation | Catalysis and drug development |

Applications De Recherche Scientifique

Organic Synthesis

A. Suzuki-Miyaura Coupling Reactions

One of the primary applications of 4-Borono-3-fluorothioanisole is in Suzuki-Miyaura cross-coupling reactions, a widely used method for forming carbon-carbon bonds. The boron group facilitates the coupling with various electrophiles, including aryl and vinyl halides, leading to the synthesis of complex organic molecules. This method is particularly valuable in pharmaceutical chemistry for synthesizing biologically active compounds and natural products .

B. Directing Group in C-H Activation

This compound can act as a directing group in C-H activation reactions. The presence of the boron atom allows for selective functionalization of aromatic rings through oxidative C-H olefination and borylation processes. This application is crucial for developing new synthetic pathways that enhance the efficiency of organic synthesis .

Catalysis

A. Asymmetric Catalysis

The compound's stability under various reaction conditions makes it suitable as a ligand in asymmetric metal catalysis. It has been shown to improve the enantioselectivity of reactions involving transition metals, such as palladium and rhodium complexes, thereby facilitating the formation of chiral centers in organic molecules .

B. Reductive Borylation

This compound is also involved in reductive borylation processes, where it serves as a borylating agent to convert carbonyl compounds into corresponding boronates. This transformation is significant for creating intermediates that can be further manipulated to yield a variety of functionalized products .

Material Science

A. Synthesis of Functional Materials

In material science, this compound has been utilized to synthesize novel polymeric materials with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength, making it valuable for applications in coatings and composites .

B. Fluorescent Materials

The compound has potential applications in developing fluorescent materials due to its unique electronic properties. When integrated into polymer systems or small molecule frameworks, it can contribute to the creation of photonic devices or sensors that exhibit desirable optical characteristics .

Table 1: Summary of Applications and Findings

Propriétés

IUPAC Name |

(2-fluoro-4-methylsulfanylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BFO2S/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUFPJVWVFXZKOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)SC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BFO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80660282 | |

| Record name | [2-Fluoro-4-(methylsulfanyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957060-84-3 | |

| Record name | B-[2-Fluoro-4-(methylthio)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957060-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-Fluoro-4-(methylsulfanyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.